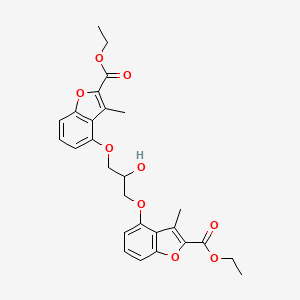
2-Benzofurancarboxylic acid, 4,4'-(2-hydroxytrimethylenedioxy)bis(3-methyl-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzofurancarboxylic acid, 4,4’-(2-hydroxytrimethylenedioxy)bis(3-methyl-, diethyl ester is a complex organic compound that belongs to the benzofuran family This compound is characterized by its unique structure, which includes a benzofuran ring fused with a carboxylic acid group and multiple ester functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzofurancarboxylic acid, 4,4’-(2-hydroxytrimethylenedioxy)bis(3-methyl-, diethyl ester typically involves multi-step organic reactions. One common method includes the esterification of benzofurancarboxylic acid derivatives with appropriate alcohols under acidic conditions. The reaction is often catalyzed by sulfuric acid or other strong acids to facilitate the formation of the ester bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to isolate the desired product from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzofurancarboxylic acid, 4,4’-(2-hydroxytrimethylenedioxy)bis(3-methyl-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert ester groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-Benzofurancarboxylic acid, 4,4’-(2-hydroxytrimethylenedioxy)bis(3-methyl-, diethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Benzofurancarboxylic acid, 4,4’-(2-hydroxytrimethylenedioxy)bis(3-methyl-, diethyl ester exerts its effects involves interactions with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which may interact with enzymes or receptors in biological systems. The benzofuran ring can also participate in various biochemical pathways, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran-2-carboxylic acid: A simpler analog with a single carboxylic acid group.
2-Benzofurancarboxylic acid, 2,4,5,6,7,7a-hexahydro-4,4,7a-trimethyl-, methyl ester: A related compound with different ester groups.
Uniqueness
2-Benzofurancarboxylic acid, 4,4’-(2-hydroxytrimethylenedioxy)bis(3-methyl-, diethyl ester is unique due to its multiple ester functionalities and the presence of a benzofuran ring
Propriétés
Numéro CAS |
112489-23-3 |
|---|---|
Formule moléculaire |
C27H28O9 |
Poids moléculaire |
496.5 g/mol |
Nom IUPAC |
ethyl 4-[3-[(2-ethoxycarbonyl-3-methyl-1-benzofuran-4-yl)oxy]-2-hydroxypropoxy]-3-methyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C27H28O9/c1-5-31-26(29)24-15(3)22-18(9-7-11-20(22)35-24)33-13-17(28)14-34-19-10-8-12-21-23(19)16(4)25(36-21)27(30)32-6-2/h7-12,17,28H,5-6,13-14H2,1-4H3 |
Clé InChI |
LIDIUKCDSDFAGP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2=C(O1)C=CC=C2OCC(COC3=CC=CC4=C3C(=C(O4)C(=O)OCC)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


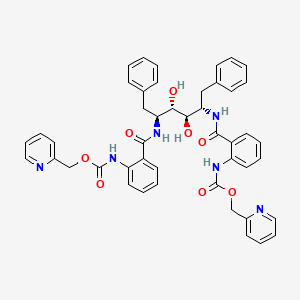
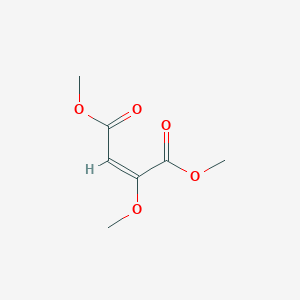

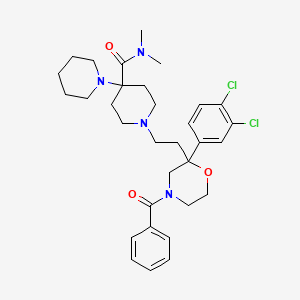


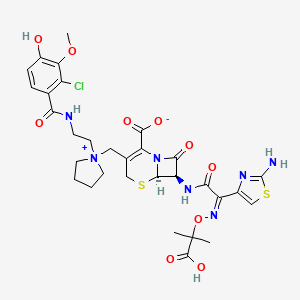



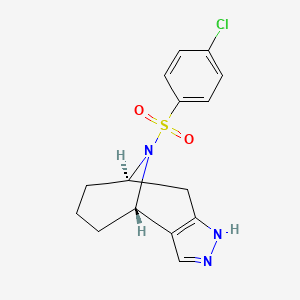
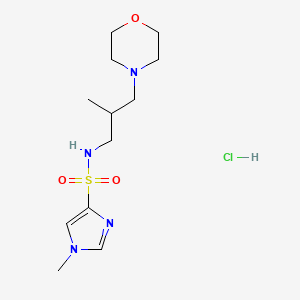

![N,4-dimethyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;4-methylbenzenesulfonate](/img/structure/B12776338.png)
